3-Bromo-2-(cyclobutylmethoxy)-5-fluoroaniline
Description
3-Bromo-2-(cyclobutylmethoxy)-5-fluoroaniline is a halogenated aromatic amine featuring a bromine atom at position 3, a cyclobutylmethoxy group at position 2, and a fluorine atom at position 3.
Properties
Molecular Formula |
C11H13BrFNO |
|---|---|
Molecular Weight |
274.13 g/mol |
IUPAC Name |
3-bromo-2-(cyclobutylmethoxy)-5-fluoroaniline |
InChI |
InChI=1S/C11H13BrFNO/c12-9-4-8(13)5-10(14)11(9)15-6-7-2-1-3-7/h4-5,7H,1-3,6,14H2 |
InChI Key |
QEPVBGMPNJJGTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)COC2=C(C=C(C=C2Br)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(cyclobutylmethoxy)-5-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable aniline derivative, followed by the introduction of the cyclobutylmethoxy group and the fluorine atom. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-2-(cyclobutylmethoxy)-5-fluoroaniline may involve large-scale reactions using continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(cyclobutylmethoxy)-5-fluoroaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-2-(cyclobutylmethoxy)-5-fluoroaniline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Chemical Biology: It is employed in the study of biological pathways and molecular interactions, particularly in the design of inhibitors and probes.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(cyclobutylmethoxy)-5-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity, while the cyclobutylmethoxy group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-Bromo-2-(cyclobutylmethoxy)-5-fluoroaniline with key analogs:
Key Differences and Implications
Ethoxy (C₈H₉BrFNO): Less steric hindrance than cyclobutylmethoxy, favoring reactions requiring nucleophilic aromatic substitution . Difluoromethoxy (C₇H₅BrF₃NO): The electronegative -OCF₂H group enhances resistance to oxidative metabolism, a desirable trait in pharmaceuticals .
Halogen Positioning :
- Fluorine at position 5 (common across analogs) directs electrophilic substitution to meta/para positions. Bromine at position 3 (target compound) vs. position 4 (e.g., 4-Bromo-5-fluoro-2-methylaniline) alters regioselectivity in cross-coupling reactions .
Biological Activity
3-Bromo-2-(cyclobutylmethoxy)-5-fluoroaniline is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom, a fluorine atom, and a cyclobutylmethoxy group attached to an aniline structure. Its molecular formula is with a molecular weight of approximately 270.12 g/mol.
The biological activity of 3-Bromo-2-(cyclobutylmethoxy)-5-fluoroaniline can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, such as those related to cancer cell proliferation.
- Receptor Modulation : It has been suggested that this compound could act on specific receptors, potentially influencing signaling pathways associated with inflammation and tumor growth.
Anticancer Activity
Research indicates that compounds similar to 3-Bromo-2-(cyclobutylmethoxy)-5-fluoroaniline exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 15.4 | |
| MCF-7 (Breast Cancer) | 12.3 | |
| A549 (Lung Cancer) | 10.7 |
These findings suggest that the compound may disrupt cellular processes essential for cancer cell survival.
Antimicrobial Activity
Preliminary studies have shown that derivatives of this compound possess antimicrobial properties, potentially effective against both bacterial and fungal strains. The following table summarizes some observed activities:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Case Studies and Research Findings
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds, identifying key functional groups that enhance biological activity. The research demonstrated that modifications to the aniline moiety could significantly improve potency against specific targets.
In another investigation, the compound was tested in vivo using murine models to assess its efficacy in tumor growth inhibition. Results indicated a substantial reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.
Safety and Toxicity
While the biological activities are promising, it is crucial to consider the safety profile of 3-Bromo-2-(cyclobutylmethoxy)-5-fluoroaniline. Toxicological assessments are necessary to evaluate any adverse effects associated with its use, particularly at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
